1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a complex organic molecule, characterized by its pyrazolyl and benzimidazolyl functional groups. These components suggest potential biological activity and a role in medicinal chemistry.
Applications De Recherche Scientifique
This compound has significant applications across various fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its role in modulating biological pathways.
Medicine: : Potential therapeutic agent, possibly acting as a receptor antagonist or enzyme inhibitor.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This suggests that it can selectively modulate the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.
Pharmacokinetics
The compound is orally bioavailable . It demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . .
Result of Action
Oral administration of the compound demonstrated significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound can effectively modulate immune response and potentially offer therapeutic benefits in autoimmune diseases such as rheumatoid arthritis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one typically involves multiple steps:
Formation of the pyrazolyl and benzimidazolyl intermediates.
Introduction of the bicyclic octane ring.
Final coupling reaction to form the complete molecule.
The specific conditions include:
Temperature: : Often under controlled cooling or heating environments.
Catalysts: : Various metal catalysts (like Pd, Cu) to facilitate coupling reactions.
Solvents: : A range of organic solvents, such as dichloromethane or ethanol, depending on the step.
Industrial Production Methods
Industrial-scale production mirrors the laboratory methods but optimizes for scalability and cost-efficiency. Reactions are conducted in large reactors with automated monitoring and control systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized under specific conditions to modify the functional groups.
Reduction: : Potential reduction to alter its pharmacophore characteristics.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: : Varies, but typically involves halogenated intermediates and appropriate nucleophiles.
Major Products
The major products formed from these reactions include various functionalized derivatives, each with potential unique biological activities.
Comparaison Avec Des Composés Similaires
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural complexity, which confer unique properties.
List of Similar Compounds
1H-Pyrazol-1-yl: derivatives: Similar scaffolds with different substitutions.
Benzimidazole: derivatives: Known for diverse pharmacological properties.
Azabicyclo[3.2.1]octane: derivatives: Used in various chemical and pharmaceutical applications.
This blend of features makes it a valuable compound for further exploration in both scientific research and industrial applications.
Activité Biologique
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a novel chemical entity with potential therapeutic applications, particularly in the field of inflammation and pain management. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes both a pyrazole and a benzimidazole moiety, which are known to contribute to its biological activity. The molecular formula is C16H21N3 with a molecular weight of approximately 273.36 g/mol. The structural representation can be summarized as follows:
Component | Structure |
---|---|
Pyrazole | Pyrazole |
Benzimidazole | Benzimidazole |
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
One of the most significant biological activities of this compound is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is an enzyme involved in the degradation of palmitoylethanolamide (PEA), an endogenous compound with anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, enhancing its therapeutic effects.
Key Findings:
- IC50 Values: The compound has demonstrated low nanomolar inhibition of NAAA with an IC50 value reported at 0.042μM .
- Mechanism of Action: The inhibition is non-covalent, which suggests a reversible interaction with the enzyme .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole and benzimidazole moieties significantly influence the inhibitory potency against NAAA.
Modification | IC50 (μM) | Comment |
---|---|---|
Parent Compound | 0.042 | Strong inhibition |
3-Methyl Derivative | 0.33 | Enhanced potency |
5-Tert-butyl Derivative | 0.78 | Moderate activity |
These findings suggest that specific substitutions on the pyrazole ring can enhance lipophilicity and improve binding affinity to the target enzyme .
Pharmacological Studies
In vivo studies have shown that the compound exhibits significant analgesic and anti-inflammatory effects, making it a candidate for further development in pain management therapies.
Case Studies
Recent pharmacological evaluations have highlighted the efficacy of this compound in various models:
- Animal Models of Inflammation: The compound demonstrated significant reductions in inflammatory markers and pain responses.
- Clinical Relevance: Its ability to maintain elevated levels of PEA suggests potential applications in chronic pain conditions.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(12-22-13-20-17-4-1-2-5-18(17)22)24-14-6-7-15(24)11-16(10-14)23-9-3-8-21-23/h1-5,8-9,13-16H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECWYYEOAQNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.